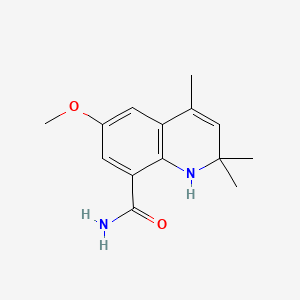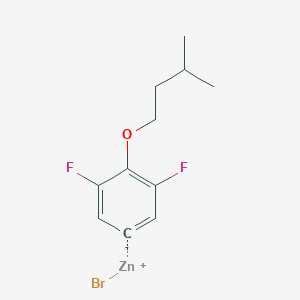
2-(BenZyloxy)phenylglycine (H-Phg(2-OBZl)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08275219 involves multiple steps, typically starting with the preparation of the phenylmethoxyphenylglycine backbone. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The process may involve heating and refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of MFCD08275219 may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
MFCD08275219 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
MFCD08275219 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD08275219 involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylglycine: Shares a similar backbone but lacks the methoxy group.
Phenylalanine: An amino acid with a similar aromatic ring structure.
Tyrosine: Contains a hydroxyl group on the aromatic ring, similar to MFCD08275219.
Uniqueness
MFCD08275219 is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
FKCBUZUFGCGFNU-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



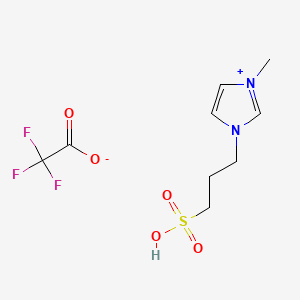
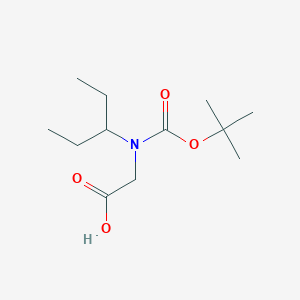
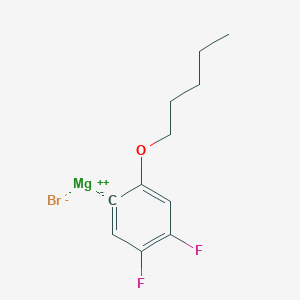
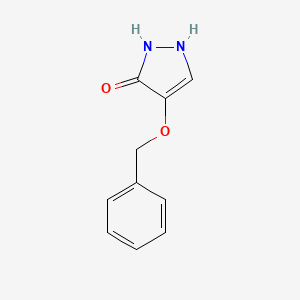
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
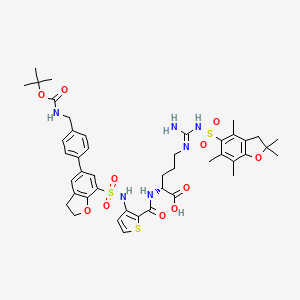
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
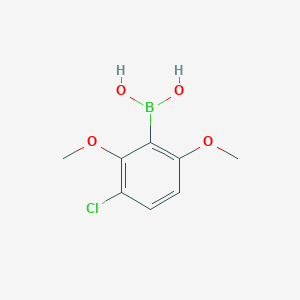
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
